molecular formula C14H16N2OS B14304525 6-Phenyl-3-(piperidin-1-yl)-1,4,2-oxathiazine CAS No. 121740-56-5

6-Phenyl-3-(piperidin-1-yl)-1,4,2-oxathiazine

Cat. No.: B14304525
CAS No.: 121740-56-5
M. Wt: 260.36 g/mol
InChI Key: IMPXMFDVMSXEEA-UHFFFAOYSA-N
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Description

6-Phenyl-3-(piperidin-1-yl)-1,4,2-oxathiazine is a heterocyclic compound that features a unique combination of a phenyl group, a piperidine ring, and an oxathiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-(piperidin-1-yl)-1,4,2-oxathiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted thioamide with a piperidine derivative in the presence of an oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3-(piperidin-1-yl)-1,4,2-oxathiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxathiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted oxathiazine derivatives.

Scientific Research Applications

6-Phenyl-3-(piperidin-1-yl)-1,4,2-oxathiazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Phenyl-3-(piperidin-1-yl)-1,4,2-oxathiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include proteins involved in cell signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-3-(piperidin-1-ylcarbonyl)-1,2,3-triazolo[1,5-a]pyrazin-4(5H)-one: Another heterocyclic compound with a similar core structure but different functional groups.

    3-(Pyridin-4-yl)-1,2,4-triazines: Compounds with a triazine core that exhibit different biological activities.

Uniqueness

6-Phenyl-3-(piperidin-1-yl)-1,4,2-oxathiazine is unique due to its oxathiazine core, which imparts distinct chemical and biological properties

Properties

CAS No.

121740-56-5

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

6-phenyl-3-piperidin-1-yl-1,4,2-oxathiazine

InChI

InChI=1S/C14H16N2OS/c1-3-7-12(8-4-1)13-11-18-14(15-17-13)16-9-5-2-6-10-16/h1,3-4,7-8,11H,2,5-6,9-10H2

InChI Key

IMPXMFDVMSXEEA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NOC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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